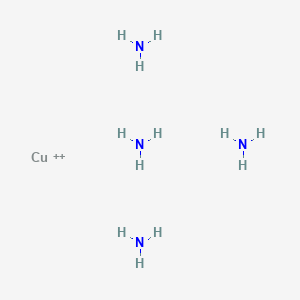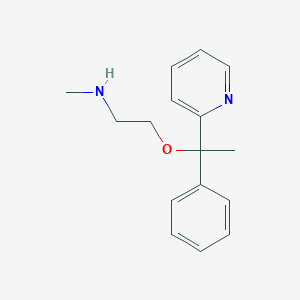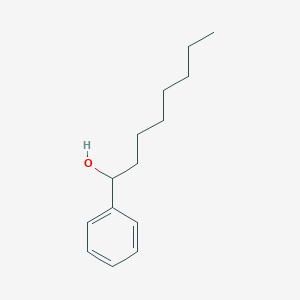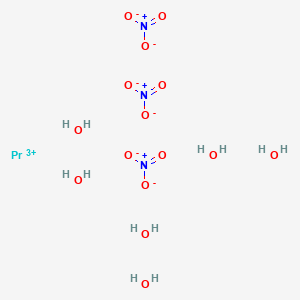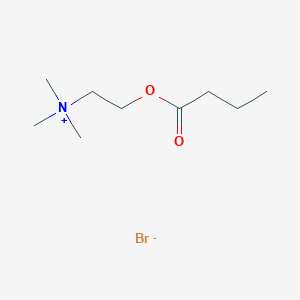![molecular formula C10H18S B106727 (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 19296-90-3](/img/structure/B106727.png)
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane works by binding to the active site of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to modulate synaptic plasticity, which is essential for learning and memory.
Effets Biochimiques Et Physiologiques
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate synaptic transmission, alter neuronal excitability, and induce neuroprotection. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its high potency and selectivity for EAATs. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are several future directions for research on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane. One area of interest is the development of new drugs based on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane that can selectively target different subtypes of EAATs. Another direction is the investigation of the role of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in regulating synaptic plasticity and learning and memory. Finally, there is a need for more research on the potential therapeutic applications of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in various neurological disorders.
Méthodes De Synthèse
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized using a multi-step process involving the reaction of 1,4-cyclohexanedione with thiourea, followed by a series of chemical transformations. The final product is a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its ability to selectively inhibit EAATs without affecting other neurotransmitter systems. This makes it a promising candidate for developing new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
19296-90-3 |
|---|---|
Nom du produit |
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane |
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)7-10(3)5-4-8(9)6-11-10/h8H,4-7H2,1-3H3 |
Clé InChI |
UBYLTHQVRMOKLR-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCC1CS2)C)C |
SMILES canonique |
CC1(CC2(CCC1CS2)C)C |
Autres numéros CAS |
19296-90-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



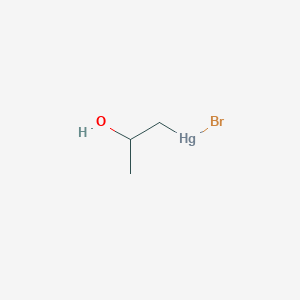
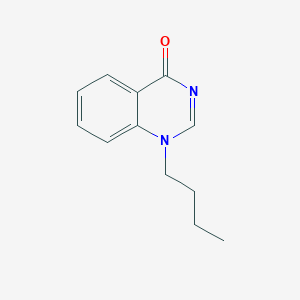
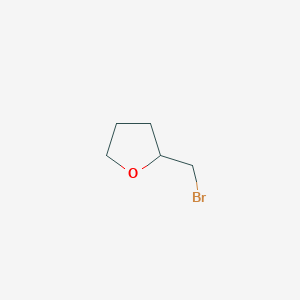

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

